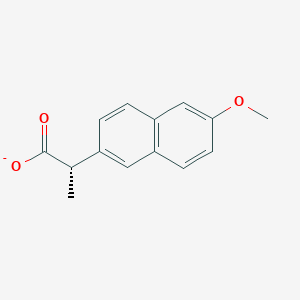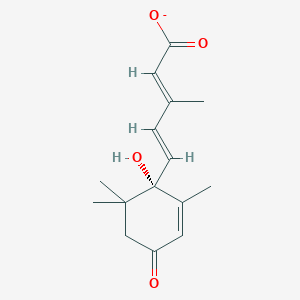
Involucrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Involucrin is a natural product found in Ferula leucographa with data available.
Scientific Research Applications
Structure and Evolution
Involucrin's structure is crucial for its role as a substrate for transglutaminase, facilitating cross-linking to membrane proteins, which is essential in forming the skin's barrier function. Its gene structure, characterized by repetitive sequences, indicates a history of mutation and duplication events that have contributed to its evolution as a key envelope precursor in keratinocytes (Eckert & Green, 1986).
Function in Keratinocyte Differentiation
This compound serves as a marker of keratinocyte differentiation, transitioning from a soluble state in the cytosol to becoming part of the insoluble cornified envelope. This process is vital for the skin's barrier function, with this compound acting at multiple sites as a transglutaminase substrate, indicating its widespread role in keratinocyte terminal differentiation (Etoh, Simon, & Green, 1986). Further, its biophysical properties, such as its extended, flexible rod-shaped structure with a high alpha-helical content, make this compound ideally suited for acting as an intermolecular cross-bridge in the keratinocyte cornified envelope, supporting its critical role in skin barrier formation (Yaffe, Beegen, & Eckert, 1992).
Genetic and Evolutionary Insights
Studies on this compound have also provided insights into its genetic and evolutionary aspects. For example, the targeted ablation of the murine this compound gene showed that mice developed normally without any apparent abnormalities in their epidermis or hair follicles, suggesting the presence of compensatory mechanisms or other envelope precursors taking over this compound's functions in these knockout models (Djian, Easley, & Green, 2000). Moreover, the this compound gene's regulatory mechanisms, such as the requirement of an AP-1 site in its promoter region for calcium-induced expression, highlight the complex control of this compound expression in response to external signals, further emphasizing its role in keratinocyte differentiation and skin integrity (Ng, Shafaee, Lee, & Bikle, 2000).
Properties
| 60108-77-2 | |
Molecular Formula |
C27H38O8 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(6Z)-4-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H38O8/c1-15(2)22-19(33-17(4)28)12-16(3)10-9-11-27(5)25(35-27)24(22)34-26(29)18-13-20(30-6)23(32-8)21(14-18)31-7/h10,13-15,19,22,24-25H,9,11-12H2,1-8H3/b16-10- |
InChI Key |
FSBLXTAIINGBJY-YBEGLDIGSA-N |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
synonyms |
involucrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



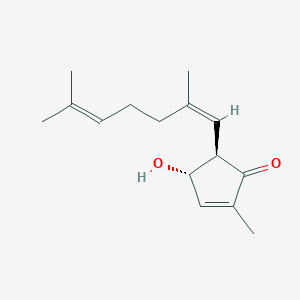
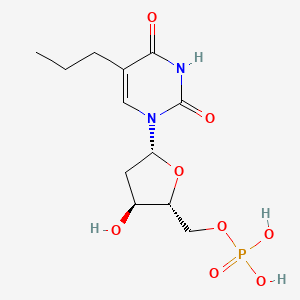


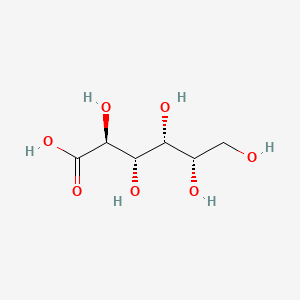
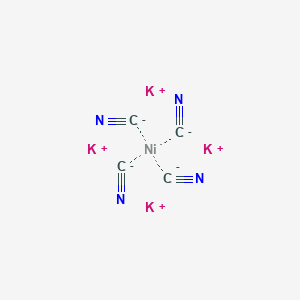
![3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)

![[(8R,10S,12S)-11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate](/img/structure/B1238448.png)


